![molecular formula C7H8N4 B2432838 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 115931-97-0](/img/structure/B2432838.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused bicyclic structure. This compound is significant in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals. It is particularly noted for its role as a core structure in potent inhibitors of enzymes such as Bruton’s tyrosine kinase (BTK), which are used in the treatment of autoimmune diseases and cancers .
Mécanisme D'action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. It has been extensively researched for the treatment of autoimmune and oncology-related illnesses .
Mode of Action
This compound interacts with BTK through a process known as asymmetric hydrogenation . This process involves the catalyst-controlled hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms . The compound’s interaction with BTK results in a complete and lasting precise inhibition of the BTK target .
Biochemical Pathways
The compound affects the B-cell receptor signaling pathway by inhibiting BTK . This inhibition disrupts the pathway, leading to downstream effects that include the suppression of B-cell activation and the induction of apoptosis in B-cell malignancies .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of BTK, suppression of B-cell activation, and induction of apoptosis in B-cell malignancies . These effects contribute to the compound’s efficacy as a potent BTK inhibitor .
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is involved in the asymmetric hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms . This process is a catalyst-controlled reaction that provides an efficient route toward its synthesis .
Cellular Effects
It is known to be a key component of Zanubrutinib, a BTK inhibitor used in the treatment of autoimmune and oncology-related illnesses .
Molecular Mechanism
The molecular mechanism of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves asymmetric hydrogenation. This process starts with 1,2-hydrogenation . The compound’s strong aromaticity and poisoning effect toward chiral transition metal catalyst make this process a challenge .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One common approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This method utilizes substrate activation strategies to achieve high enantioselectivity, with enantiomeric excesses (ee) of up to 99% . Another method involves the rhodium-catalyzed reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines, which also yields high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing catalysts such as iridium or rhodium complexes. The reaction conditions are carefully controlled to maintain the desired enantioselectivity and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Asymmetric hydrogenation is a key reaction used in its synthesis.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of iridium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric hydrogenation yields the chiral this compound, while oxidation can lead to various oxides .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is a core structure in several pharmaceuticals, including BTK inhibitors like zanubrutinib, which are used to treat cancers and autoimmune diseases
Industry: It is utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the tetrahydro and nitrile modifications.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Similar to the target compound but without the nitrile group.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug design .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRDUNKQIEKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

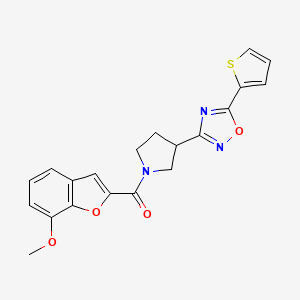
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)
![2-(2-chlorophenyl)-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2432762.png)
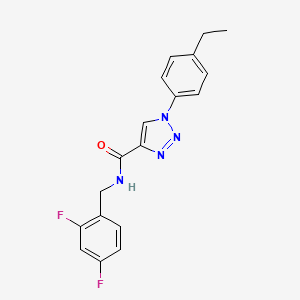
![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
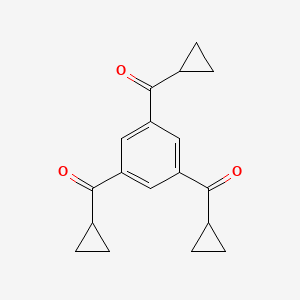
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
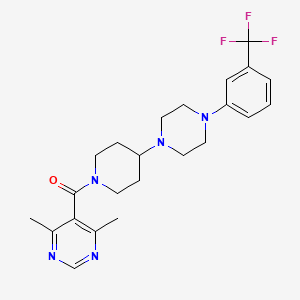
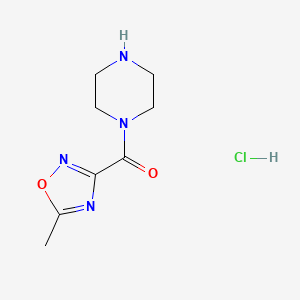
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
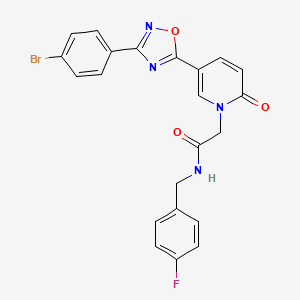
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432775.png)
